Carboxymethyl stearate Carboxymethyl stearate
Brand Name: Vulcanchem
CAS No.: 59829-80-0
VCID: VC16114037
InChI: InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)24-18-19(21)22/h2-18H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C20H38O4
Molecular Weight: 342.5 g/mol

Carboxymethyl stearate

CAS No.: 59829-80-0

Cat. No.: VC16114037

Molecular Formula: C20H38O4

Molecular Weight: 342.5 g/mol

* For research use only. Not for human or veterinary use.

Carboxymethyl stearate - 59829-80-0

Specification

CAS No. 59829-80-0
Molecular Formula C20H38O4
Molecular Weight 342.5 g/mol
IUPAC Name 2-octadecanoyloxyacetic acid
Standard InChI InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)24-18-19(21)22/h2-18H2,1H3,(H,21,22)
Standard InChI Key HWLBIEAKJSRKOD-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Definition and Nomenclature

Carboxymethyl stearate (CAS: 5767-84-0; EC: 227-292-4) is systematically named 2-octadecanoyloxyacetic acid, reflecting its esterification of stearic acid (octadecanoic acid) with a carboxymethyl moiety. Its IUPAC name, 2-octadecanoyloxyacetic acid, underscores the positional linkage of the stearoyl group to the acetic acid backbone . The compound’s SMILES notation (CCCCCCCCCCCCCCCCCC(=O)OCC(=O)O) and InChIKey (HWLBIEAKJSRKOD-UHFFFAOYSA-N) provide unambiguous representations of its atomic connectivity and stereochemical features .

Crystallographic and Conformational Analysis

X-ray diffraction (XRD) studies of analogous stearate esters reveal reduced crystallinity indices (Cr.I. ≈ 40%) due to disrupted hydrogen bonding networks during esterification . While CMS itself exhibits conformational flexibility—evidenced by its 19 rotatable bonds—its 3D structure remains challenging to resolve computationally due to high torsional freedom . Fourier-transform infrared (FTIR) spectra of CMS derivatives show characteristic peaks at 2915 cm⁻¹ (CH₂ stretching), 1700 cm⁻¹ (ester C=O), and 717 cm⁻¹ (CH₂ rocking), confirming successful ester synthesis .

Table 1: Key Physicochemical Properties of Carboxymethyl Stearate

PropertyValueMethod/Source
Molecular Weight342.5 g/molPubChem
XLogP3-AA8.1PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors4PubChem
Rotatable Bonds19PubChem
Exact Mass342.27700969 DaPubChem

Synthesis and Industrial Production

Esterification Protocols

CMS synthesis typically involves acid-catalyzed esterification between stearic acid and carboxymethylating agents such as chloroacetic acid. A representative method adapted from cellulose ester production includes:

  • Activation: Stearic acid is refluxed with acetic anhydride and sulfuric acid to form the reactive mixed anhydride.

  • Coupling: The anhydride reacts with sodium carboxymethylate in dimethyl sulfoxide (DMSO) at 90°C, facilitating nucleophilic acyl substitution.

  • Purification: Crude CMS is precipitated using ethanol, filtered, and dried under vacuum .

This method achieves a degree of substitution (DS) up to 1.05, as quantified by FTIR-based methylene hydrogen bonding strength (MHBS) analysis .

Scalability and Green Chemistry Considerations

Recent efforts prioritize agro-waste valorization; for instance, sugarcane bagasse-derived cellulose serves as a carboxymethyl source in CMS analogues . Solvent systems like isopropanol-water mixtures enhance reaction efficiency while minimizing environmental impact .

Functional Properties and Mechanism of Action

Amphiphilicity and Solubility Profile

CMS’s octadecanoyl chain (LogP = 8.1) confers pronounced hydrophobicity, while the carboxymethyl group enables limited water dispersibility . This duality facilitates its role as a Pickering emulsion stabilizer, where CMS nanoparticles adsorb at oil-water interfaces, reducing interfacial tension .

Thermal and Mechanical Behavior

Differential scanning calorimetry (DSC) of CMS analogues shows glass transition temperatures (Tg) near 50°C, with thermal decomposition initiating at 220°C . The compound’s plasticity increases with DS due to disrupted crystalline domains, as evidenced by XRD peak broadening at 15°–22° 2θ .

Applications in Advanced Materials and Biomedicine

Nanoemulsion Stabilization

CMS-based nanoemulsions (particle size: 99–137 nm) demonstrate exceptional stability (>6 months) against coalescence. Optimal formulations (e.g., CMCS1 in ) utilize 2.5% CMS load, achieving polydispersity indices <0.3 via ultrasonication .

Table 2: CMS Performance in Oil-in-Water Emulsions

FormulationCMS Concentration (%)Droplet Size (nm)PDIZeta Potential (mV)
CMCS12.5990.21-34.5
CMCS25.01240.29-28.7
CMCS310.01370.33-22.1

Antimicrobial Activity

Chrysanthemum essential oil (CEO) nanoemulsions stabilized by CMS exhibit broad-spectrum antimicrobial effects:

  • Escherichia coli: Minimum inhibitory concentration (MIC) = 0.78 µg/mL (CMCS3)

  • Staphylococcus aureus: MIC = 1.56 µg/mL (CMCS3)
    The mechanism involves CMS-mediated disruption of microbial membranes, synergized by CEO’s terpenoid constituents like camphor and borneol .

Future Research Directions

  • Drug Delivery Systems: Exploiting CMS’s lipophilicity for hydrophobic drug encapsulation.

  • Cosmeceuticals: Formulating SPF-boosting emulsions via CMS-UV filter complexes.

  • Agricultural Coatings: Developing CMS-stabilized pesticide nanoemulsions for controlled release.

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